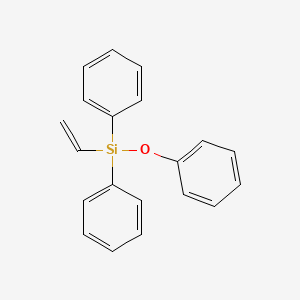
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with butyl and 4-chlorobutyl groups, as well as two ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-chlorobutyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butanol and 4-chlorobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens and nitrating agents.
Hydrolysis: The ester functional groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyl side chains.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine (Cl2) and nitric acid (HNO3) are commonly used under acidic conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the alkyl side chains.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Hydrolysis: The major products are benzene-1,2-dicarboxylic acid, butanol, and 4-chlorobutanol.
Oxidation: Oxidation of the alkyl side chains can yield carboxylic acids or ketones.
科学研究应用
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of plasticizers, which are additives that increase the plasticity of materials.
作用机制
The mechanism of action of butyl 4-chlorobutyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways. The benzene ring can undergo electrophilic substitution reactions, allowing the compound to interact with different enzymes and receptors.
相似化合物的比较
Similar Compounds
Dibutyl phthalate: Similar in structure but lacks the 4-chlorobutyl group.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of butyl groups.
Butyl benzyl phthalate: Contains a benzyl group in addition to the butyl group.
Uniqueness
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
63072-43-5 |
|---|---|
分子式 |
C16H21ClO4 |
分子量 |
312.79 g/mol |
IUPAC 名称 |
1-O-butyl 2-O-(4-chlorobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21ClO4/c1-2-3-11-20-15(18)13-8-4-5-9-14(13)16(19)21-12-7-6-10-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChI 键 |
XZQSDDKMXPPQDU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


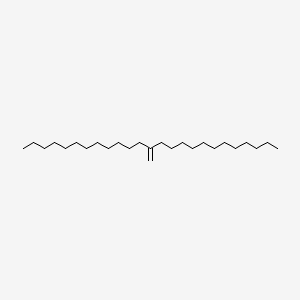

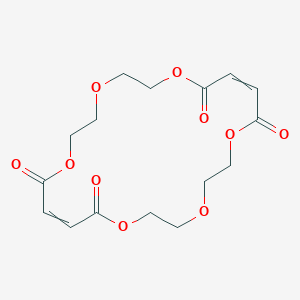
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
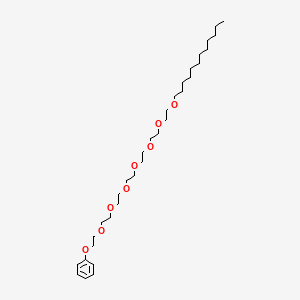
![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

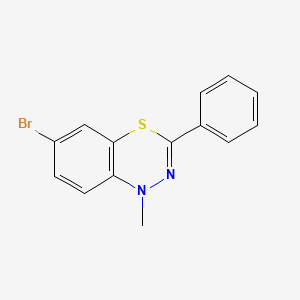
![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
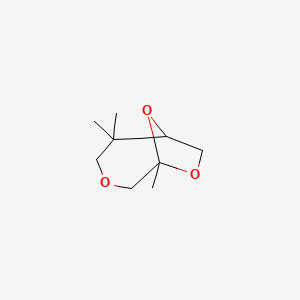
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)
